molecular formula C41H65BrNO7PSi B13718782 2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate

2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate

Cat. No.: B13718782
M. Wt: 822.9 g/mol
InChI Key: VQQBGRQFDYYUJZ-WMMVGIRRSA-N
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Description

2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate is a complex organic compound with the chemical formula C41H65BrNO7PSi. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology. It is characterized by the presence of multiple functional groups, including a bromine atom, a phosphate group, and a tert-butyldimethylsilyl-protected hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate involves several steps, starting with the protection of the hydroxyl group using tert-butyldimethylsilyl chlorideThe final step involves the bromination of the ethyl group and the phosphorylation of the sphingosine backbone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized to ensure high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and deprotected sphingosine derivatives .

Scientific Research Applications

2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of sphingolipid metabolism and signaling pathways.

    Medicine: As a potential therapeutic agent for targeting specific molecular pathways.

    Industry: In the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate involves its interaction with specific molecular targets, such as enzymes involved in sphingolipid metabolism. The compound can modulate the activity of these enzymes, leading to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sphingosine derivatives and phosphorylated sphingolipids, such as:

  • Sphingosine-1-phosphate
  • Ceramide-1-phosphate
  • Dihydrosphingosine-1-phosphate

Uniqueness

What sets 2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate apart is its unique combination of functional groups, which allows for versatile chemical modifications and a wide range of applications in scientific research .

Properties

Molecular Formula

C41H65BrNO7PSi

Molecular Weight

822.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1-[2-bromoethoxy(hydroxy)phosphoryl]oxy-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-2-yl]carbamate

InChI

InChI=1S/C41H65BrNO7PSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-28-39(50-52(5,6)41(2,3)4)38(32-49-51(45,46)48-30-29-42)43-40(44)47-31-37-35-26-22-20-24-33(35)34-25-21-23-27-36(34)37/h19-28,37-39H,7-18,29-32H2,1-6H3,(H,43,44)(H,45,46)/b28-19+/t38-,39+/m0/s1

InChI Key

VQQBGRQFDYYUJZ-WMMVGIRRSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OCCBr)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCCBr)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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